molecular formula C14H20O4 B1354068 Diallyl 1,4-Cyclohexanedicarboxylate CAS No. 20306-22-3

Diallyl 1,4-Cyclohexanedicarboxylate

Cat. No.: B1354068
CAS No.: 20306-22-3
M. Wt: 252.31 g/mol
InChI Key: ZXTPJLLIHIDBKQ-UHFFFAOYSA-N
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Description

Diallyl 1,4-Cyclohexanedicarboxylate is an organic compound with the molecular formula C14H20O4. It is a diester derived from 1,4-cyclohexanedicarboxylic acid and allyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl 1,4-Cyclohexanedicarboxylate can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Diallyl 1,4-Cyclohexanedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The allyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

Diallyl 1,4-Cyclohexanedicarboxylate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and elastomers.

    Material Science: The compound is employed in the development of advanced materials with specific mechanical and thermal properties.

    Biology and Medicine: Research is being conducted on its potential use in drug delivery systems and biomedical applications due to its biocompatibility and ability to form hydrogels.

Mechanism of Action

The mechanism of action of diallyl 1,4-cyclohexanedicarboxylate in polymerization involves the formation of cross-linked networks through the reaction of the allyl groups. These networks provide the resulting polymers with enhanced mechanical strength and thermal stability. The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to form hydrogels makes it a promising candidate for drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,4-Cyclohexanedicarboxylate
  • Diethyl 1,4-Cyclohexanedicarboxylate
  • Diallyl Phthalate

Uniqueness

Diallyl 1,4-Cyclohexanedicarboxylate is unique due to its ability to form cross-linked polymer networks through the allyl groups, which imparts superior mechanical and thermal properties to the resulting materials. This makes it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

bis(prop-2-enyl) cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTPJLLIHIDBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CCC(CC1)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460575
Record name Diallyl 1,4-Cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20306-22-3
Record name Diallyl 1,4-Cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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